

Spectral Data Analysis of 3-Methoxybutan-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 3-Methoxybutan-1-ol

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This technical guide provides a comprehensive overview of the spectral data for the organic compound **3-Methoxybutan-1-ol** (CAS No. 2517-43-3). The document, intended for researchers, scientists, and professionals in drug development, details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. Included are clearly structured data tables, detailed experimental protocols, and visualizations to facilitate a deeper understanding of its molecular structure and properties.

Chemical Structure and Properties

3-Methoxybutan-1-ol is a primary alcohol and an ether with the molecular formula $C_5H_{12}O_2$ and a molecular weight of approximately 104.15 g/mol ^[1]. It is a colorless liquid at room temperature and is soluble in water. Its structure consists of a butanol backbone with a methoxy group located at the third carbon position.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ^1H NMR spectrum of **3-Methoxybutan-1-ol** exhibits distinct signals corresponding to the different proton environments in the molecule. The data presented below is a representative spectrum acquired in deuterated chloroform (CDCl_3).

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.70	Triplet	2H	$-\text{CH}_2\text{-OH}$ (H-1)
~3.45	Multiplet	1H	$-\text{CH}(\text{OCH}_3)\text{-}$ (H-3)
~3.30	Singlet	3H	$-\text{OCH}_3$
~1.70	Multiplet	2H	$-\text{CH}_2\text{-CH}_2\text{OH}$ (H-2)
~1.15	Doublet	3H	$-\text{CH}(\text{OCH}_3)\text{CH}_3$ (H-4)
Variable	Broad Singlet	1H	$-\text{OH}$

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
~75.0	$-\text{CH}(\text{OCH}_3)\text{-}$ (C-3)
~60.0	$-\text{CH}_2\text{-OH}$ (C-1)
~56.0	$-\text{OCH}_3$
~38.0	$-\text{CH}_2\text{-CH}_2\text{OH}$ (C-2)
~20.0	$-\text{CH}(\text{OCH}_3)\text{CH}_3$ (C-4)

Experimental Protocol for NMR Spectroscopy

A representative protocol for acquiring NMR spectra of **3-Methoxybutan-1-ol** is as follows:

- Sample Preparation: Approximately 10-20 mg of **3-Methoxybutan-1-ol** is dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: A 400 MHz NMR spectrometer is typically used.
- ^1H NMR Acquisition Parameters:
 - Pulse Program: A standard single-pulse sequence (e.g., zg30).
 - Number of Scans (NS): 8 to 16 scans.
 - Acquisition Time (AQ): 3-4 seconds.
 - Relaxation Delay (D1): 1-2 seconds.
 - Spectral Width (SW): 10-12 ppm.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: A proton-decoupled single-pulse sequence (e.g., zgpg30).
 - Number of Scans (NS): 1024 to 4096 scans.
 - Acquisition Time (AQ): 1-2 seconds.
 - Relaxation Delay (D1): 2 seconds.
 - Spectral Width (SW): 0-220 ppm.
- Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of **3-Methoxybutan-1-ol** shows characteristic absorption bands for its alcohol and ether functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (alcohol)
2960-2850	Strong	C-H stretch (alkane)
1130-1085	Strong	C-O stretch (ether)
1050-1000	Strong	C-O stretch (primary alcohol)

Experimental Protocol for IR Spectroscopy

A typical procedure for obtaining an ATR-FTIR spectrum of liquid **3-Methoxybutan-1-ol** is as follows:

- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal).
- **Background Scan:** A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental interferences.
- **Sample Application:** A small drop of neat **3-Methoxybutan-1-ol** is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- **Data Acquisition:** The spectrum is typically recorded over a range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.^[2]
- **Cleaning:** After the measurement, the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data

The electron ionization (EI) mass spectrum of **3-Methoxybutan-1-ol** does not typically show a strong molecular ion peak (M^+) at m/z 104 due to facile fragmentation.[3] Key fragments are observed, which aid in structure elucidation.

m/z	Relative Intensity (%)	Possible Fragment Ion	Fragment Lost
89	Moderate	$[M - CH_3]^+$	Methyl radical
71	Moderate	$[M - CH_3 - H_2O]^+$	Methyl radical and water
59	High	$[CH_3O=CHCH_3]^+$	Propene
45	Base Peak	$[CH_2=OH]^+$ or $[CH_3OCH_2]^+$	C_3H_7 radical
43	High	$[C_3H_7]^+$	C_2H_5O radical

Experimental Protocol for Mass Spectrometry

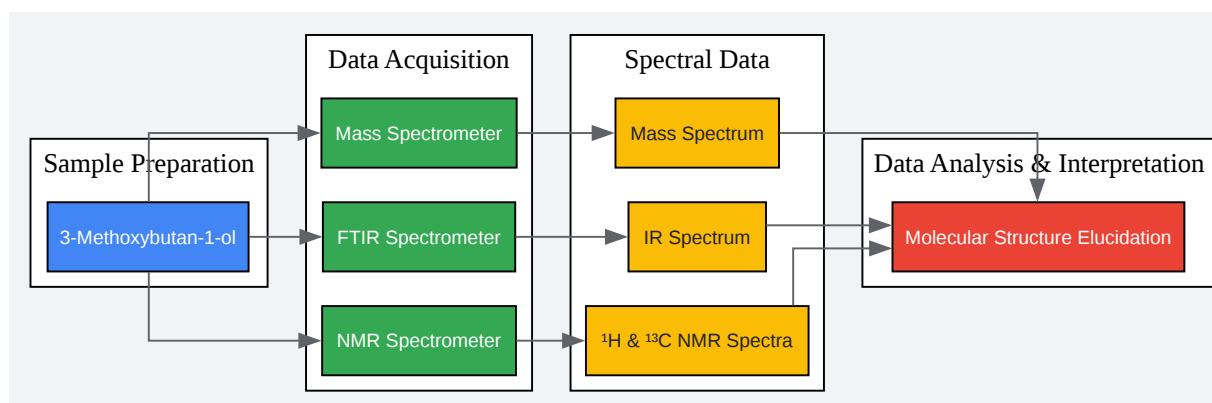
A representative protocol for acquiring an EI mass spectrum of **3-Methoxybutan-1-ol** is as follows:

- **Sample Introduction:** A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in the ion source.[4]
- **Ionization:** The gaseous molecules are bombarded with a beam of electrons, typically with an energy of 70 eV, causing ionization and fragmentation.[4]
- **Instrumentation:** A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.
- **Typical Parameters:**
 - Ionization Mode: Electron Ionization (EI).

- Electron Energy: 70 eV.
- Source Temperature: 200-250 °C.
- Mass Range: m/z 30-200.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern is analyzed to deduce the structure of the molecule.

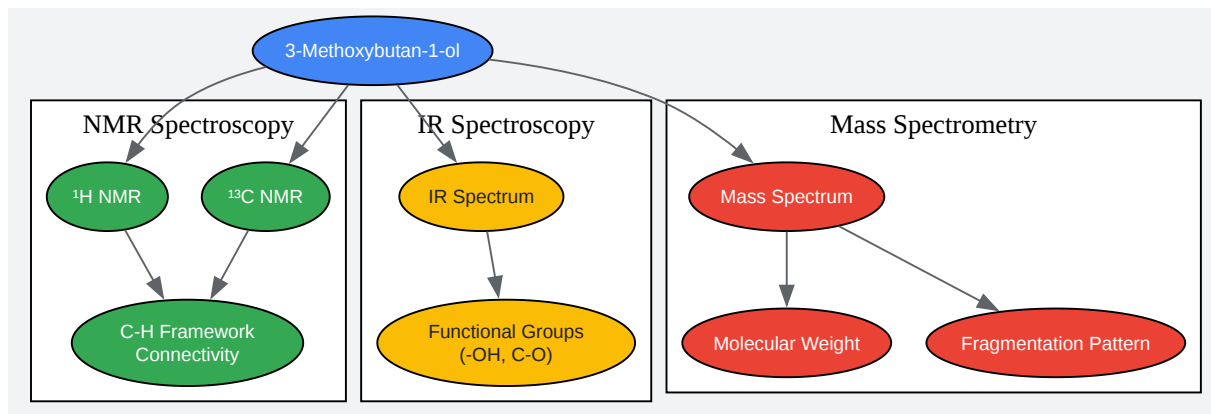
Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a general workflow for spectral analysis.



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General workflow for spectroscopic analysis.



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